2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one
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Overview
Description
2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one is an organic compound that features a thiazolidinone ring fused with a bithiophene and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one typically involves the following steps:
Formation of 2,2’-Bithiophene: This can be achieved by cross-coupling reactions starting from 2-halothiophenes.
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiol with an α-halo ketone under basic conditions.
Coupling of Bithiophene and Thiazolidinone: The final step involves coupling the bithiophene with the thiazolidinone ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .
Scientific Research Applications
2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound may have potential as a pharmacophore in drug design, particularly for its thiazolidinone moiety which is known for various biological activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity . The bithiophene moiety can facilitate electron transport, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the thiazolidinone and phenyl groups.
3-Phenylthiazolidin-4-one: Contains the thiazolidinone ring and phenyl group but lacks the bithiophene moiety.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, providing different electronic properties.
Uniqueness
2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one is unique due to the combination of the thiazolidinone ring, bithiophene, and phenyl group. This combination provides a unique set of electronic and chemical properties, making it versatile for various applications in organic electronics, pharmaceuticals, and materials science .
Properties
CAS No. |
64971-89-7 |
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Molecular Formula |
C17H13NOS3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-phenyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NOS3/c19-16-11-21-17(18(16)12-5-2-1-3-6-12)15-9-8-14(22-15)13-7-4-10-20-13/h1-10,17H,11H2 |
InChI Key |
MVHXMILXLIEHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(S2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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